molecular formula C20H20ClN3O2 B7698150 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide

Katalognummer B7698150
Molekulargewicht: 369.8 g/mol
InChI-Schlüssel: KAPNWLITYGBTMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide, also known as CDMB, is a chemical compound that has been widely used in scientific research. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and neuroscience.

Wirkmechanismus

The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide is not fully understood, but it is believed to act through various pathways. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to changes in gene expression, which can affect various cellular processes. This compound has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Inhibition of PKC can affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of amyloid-beta peptides in Alzheimer's disease, and possess anticonvulsant activity. Additionally, this compound has been reported to inhibit the activity of HDACs and PKC, which can affect various cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide in lab experiments is its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, making it a valuable tool for researchers. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Zukünftige Richtungen

There are several future directions for the research and development of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and epilepsy. Another direction is to explore its mechanism of action and identify additional pathways that it may affect. Additionally, future research can focus on improving the solubility of this compound to make it more versatile in lab experiments. Overall, this compound has shown significant potential in scientific research and holds promise for the development of new therapies for various diseases.

Synthesemethoden

The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole-2-carboxylic acid ethyl ester. This intermediate is then reacted with 2,3-dimethylphenylamine and butanoyl chloride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide has been extensively used in scientific research for its potential therapeutic applications. It has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. This compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are known to cause neurodegeneration. Additionally, this compound has been reported to possess anticonvulsant activity, making it a potential treatment option for epilepsy.

Eigenschaften

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-13-5-3-6-17(14(13)2)22-18(25)7-4-8-19-23-20(24-26-19)15-9-11-16(21)12-10-15/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPNWLITYGBTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.